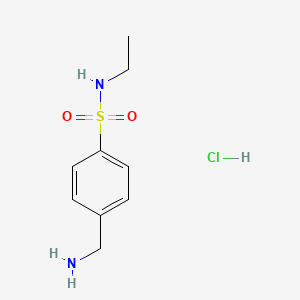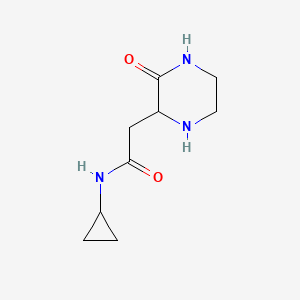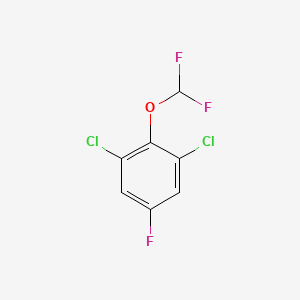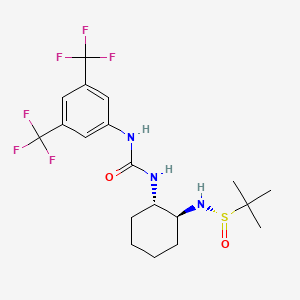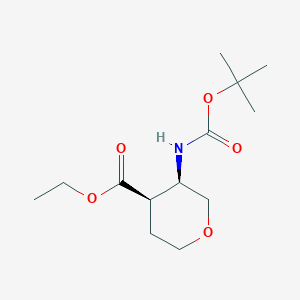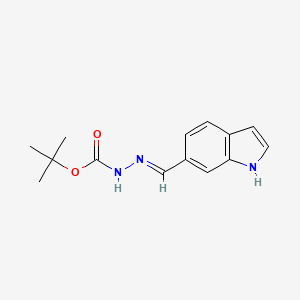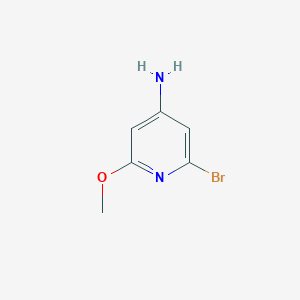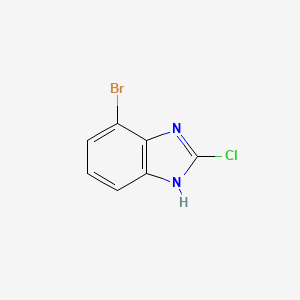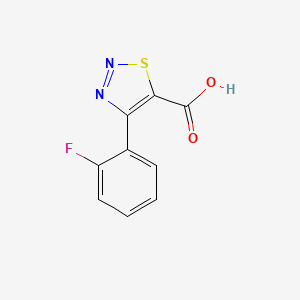
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” contains several functional groups. The “4-(2-Fluorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon. The “1,2,3-thiadiazole” is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The “5-carboxylic acid” indicates a carboxylic acid group attached to the fifth carbon of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the phenyl ring would likely result in a planar structure, while the electronegative fluorine atom and the polar carboxylic acid group could introduce some interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are pivotal in the development of organic semiconductors . These compounds are known for their excellent charge-carrier mobility, which is crucial for high-performance organic field-effect transistors (OFETs). The incorporation of the fluorophenyl group can potentially enhance the semiconductor’s performance due to its electron-withdrawing nature, which can improve the material’s electrical properties .
OLED Fabrication
In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules serve as core components due to their ability to conduct electricity and emit light when an electric current is applied. The specific structure of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid could be utilized to create more efficient OLEDs with better luminosity and color purity .
Corrosion Inhibitors
The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . The molecular structure of thiophene compounds allows them to form a protective layer on metal surfaces, preventing oxidation and corrosion. The fluorophenyl group in the compound could enhance this property by providing a more robust barrier against corrosive elements .
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. The specific derivative could lead to the development of new drugs with improved efficacy and reduced side effects .
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds often involves thiophene derivatives as key intermediates. The 4-(2-Fluorophenyl) group could be particularly useful in creating targeted molecules for drug discovery, leveraging its ability to interact with various biological targets .
Material Science
In material science , thiophene derivatives are utilized for their unique properties, such as thermal stability and electronic characteristics. They are essential in creating advanced materials for various applications, including sensors, solar cells, and electronic devices. The specific electronic attributes of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid could be harnessed to develop materials with superior performance .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug candidate. Alternatively, if it has interesting chemical or physical properties, it might be used in materials science or other areas of chemistry .
properties
IUPAC Name |
4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKNRZOEXFLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



